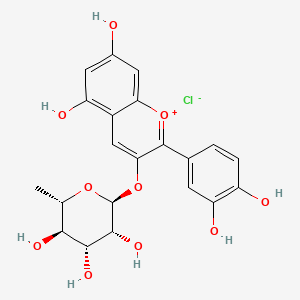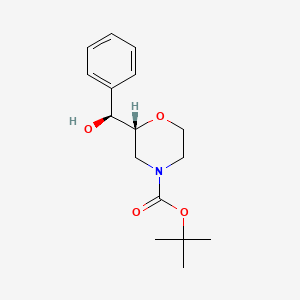
花青素-3-O-芸香糖苷氯化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanidin-3-O-rhamnoside chloride is a potent compound found in various fruits and vegetables. It exhibits antioxidant and anti-inflammatory properties, making it a potential treatment for chronic diseases such as cardiovascular disorders and cancer .
Molecular Structure Analysis
The molecular formula of Cyanidin-3-O-rhamnoside chloride is C21H21ClO10 . Its average mass is 433.385 Da and its monoisotopic mass is 433.112915 Da .Chemical Reactions Analysis
Cyanidin-3-O-rhamnoside chloride is an anthocyanin that exhibits antioxidant properties . It has been reported to exhibit anti-inflammatory properties and can interact with various biological molecules .科学研究应用
Antioxidant Properties
Cyanidin-3-o-rhamnoside chloride: is recognized for its potent antioxidant capabilities. It scavenges free radicals and protects cells from oxidative stress, which is a key factor in the aging process and many chronic diseases . This compound is particularly effective in neutralizing reactive oxygen species (ROS), thereby preventing cellular damage.
Anti-inflammatory Effects
Studies have shown that Cyanidin-3-o-rhamnoside chloride exhibits significant anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like COX-2, which are involved in the inflammatory response . This makes it a potential therapeutic agent for treating various inflammatory diseases.
Cardiovascular Health
Research indicates that Cyanidin-3-o-rhamnoside chloride may have cardioprotective effects. It helps in reducing the risk of cardiovascular diseases (CVD) by improving endothelial function, reducing arterial stiffness, and lowering blood pressure . Its role in lipid metabolism also suggests potential benefits in managing cholesterol levels.
Neuroprotection
The neuroprotective effects of Cyanidin-3-o-rhamnoside chloride are noteworthy. It has been found to protect neuronal cells against neurotoxicity and may improve cognitive functions. The compound’s ability to cross the blood-brain barrier allows it to exert its effects directly within the brain, offering potential in the treatment of neurodegenerative diseases .
Anticancer Activity
Cyanidin-3-o-rhamnoside chloride has demonstrated anticancer activity in various studies. It induces apoptosis in cancer cells and inhibits tumor growth and metastasis. Its mechanisms of action include the modulation of signaling pathways involved in cell proliferation and survival .
Diabetes Management
This compound has shown promise in diabetes management by enhancing insulin sensitivity and regulating glucose metabolism. It may help in reducing blood sugar levels and preventing complications associated with diabetes, such as diabetic neuropathy and retinopathy .
Bone Health
Cyanidin-3-o-rhamnoside chloride impacts bone health by influencing osteoblast and osteoclast activity. It promotes bone formation at lower concentrations and inhibits bone resorption at higher concentrations, suggesting a dual effect on bone cells that could be beneficial in conditions like osteoporosis .
Obesity and Metabolic Syndrome
Lastly, Cyanidin-3-o-rhamnoside chloride plays a role in managing obesity and metabolic syndrome. It affects adipogenesis and lipid metabolism, which can help in weight management and reducing the risk of obesity-related complications such as fatty liver disease and metabolic syndrome .
作用机制
Target of Action
Cyanidin-3-o-rhamnoside chloride, also known as Cyanidin 3-rhamnoside, primarily targets the adenosine monophosphate-activated protein kinase (AMPK) , a cellular energy sensor involved in metabolism and the aging process . It also interacts with the adiponectin receptor signaling pathway .
Mode of Action
Cyanidin 3-rhamnoside activates AMPK, leading to the suppression of hepatic gluconeogenesis by reducing the expression of gluconeogenic genes through the phosphorylation inactivation of CRTC2 and HDAC5 coactivators .
Biochemical Pathways
Cyanidin 3-rhamnoside affects the gluconeogenesis pathway and the adiponectin receptor signaling pathway . It suppresses hepatic gluconeogenesis, thereby reducing glucose production . It also increases cellular AMP levels in cultured hepatocytes, and the oral administration of Cyanidin 3-rhamnoside in mice elevated their plasma adiponectin concentrations .
Pharmacokinetics
It is known that the compound is abundant in fruits and vegetables , suggesting that it can be readily absorbed from dietary sources
Result of Action
Cyanidin 3-rhamnoside exhibits potent antioxidant activity and induces cellular senescence and apoptosis in oxidative-stress induced senescence in hepatocarcinoma cells . It increases senescence-associated β-galactosidase expression, while increasing the expression levels of P16, P21, and P53, key markers of cellular senescence . These findings demonstrate that Cyanidin 3-rhamnoside achieves hypoglycemic effects via AMPK activation and the subsequent suppression of gluconeogenesis and exhibits anti-cancer activity through the induction of apoptosis and cellular senescence .
Action Environment
The action of Cyanidin 3-rhamnoside can be influenced by various environmental factors. For instance, its color changes depending on the pH of the environment, appearing red in acidic conditions and blue in alkaline conditions
未来方向
属性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9;/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25);1H/t8-,17-,18+,19+,21-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZWDYRLDSHCLB-BMFPEYJSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38533-30-1 |
Source


|
| Record name | Cyanidin 3-rhamnoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38533-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is the significance of Cyanidin 3-rhamnoside in acerola fruit?
A1: Cyanidin 3-rhamnoside is a major anthocyanin found in acerola fruit (Malpighia emarginata DC). [, , ] Studies have shown that it significantly contributes to the fruit's vibrant red color and potent antioxidant properties. [, ]
Q2: Beyond acerola, where else is Cyanidin 3-rhamnoside found naturally?
A3: Cyanidin 3-rhamnoside has been identified as a major anthocyanin in blood orange juice. [] Its presence contributes to the characteristic color of the juice.
Q3: What analytical techniques are used to identify and quantify Cyanidin 3-rhamnoside?
A5: Researchers primarily employ High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array (DAD) and Mass Spectrometry (MS/MS) to identify and quantify Cyanidin 3-rhamnoside. [, , ] This technique allows for the separation and precise measurement of this anthocyanin in complex mixtures.
Q4: How does the presence of ascorbic acid impact the stability of Cyanidin 3-rhamnoside?
A6: Research indicates that ascorbic acid, while a potent antioxidant itself, can have a detrimental effect on the stability of anthocyanins like Cyanidin 3-rhamnoside, leading to color degradation over time. [] This highlights the need for specific formulation strategies to maintain the color and stability of products containing both compounds.
Q5: Are there any computational studies exploring the bioactivity of Cyanidin 3-rhamnoside?
A7: Although not directly focusing on Cyanidin 3-rhamnoside, a study on Sudanese roselle used in silico methods to investigate the xanthine oxidase (XO) inhibitory activity of closely related anthocyanins. [] Such computational approaches can offer insights into potential mechanisms of action and guide further research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/structure/B1145963.png)


![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
